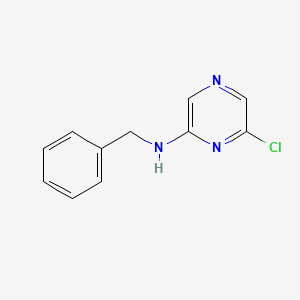

N-Benzyl-6-chloropyrazin-2-amine

Description

BenchChem offers high-quality N-Benzyl-6-chloropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-6-chloropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWNUTJQNSNNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470933 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426829-61-0 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzyl-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] The pyrazine ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4, serves as a crucial pharmacophore in a variety of therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable scaffold for the design of molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] N-Benzyl-6-chloropyrazin-2-amine is a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the chloro- and amino-substituents for further chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this important building block, offering detailed protocols and mechanistic insights.

Primary Synthetic Pathways

The synthesis of N-Benzyl-6-chloropyrazin-2-amine can be approached through two principal strategies:

-

Direct N-Benzylation of 2-amino-6-chloropyrazine: This method involves the direct alkylation of the amino group of 2-amino-6-chloropyrazine with a benzylating agent.

-

Buchwald-Hartwig Amination of 2,6-dichloropyrazine: This modern cross-coupling reaction provides an alternative route by forming the C-N bond between 2,6-dichloropyrazine and benzylamine.

This guide will delve into the mechanistic details and provide experimental protocols for both approaches.

Pathway 1: Direct N-Benzylation of 2-amino-6-chloropyrazine

This classical approach relies on the nucleophilic character of the amino group on the pyrazine ring to displace a leaving group from a benzylating agent, typically benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction.

Mechanistic Insights

The reaction proceeds via a standard nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of 2-amino-6-chloropyrazine attacks the electrophilic benzylic carbon of the benzyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The choice of base is critical to deprotonate the resulting ammonium salt and drive the reaction to completion. Weaker bases are generally preferred to avoid unwanted side reactions.

Caption: Workflow for the Direct N-Benzylation of 2-amino-6-chloropyrazine.

Experimental Protocol: Direct N-Benzylation

Materials:

-

2-amino-6-chloropyrazine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-amino-6-chloropyrazine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Benzyl-6-chloropyrazin-2-amine.[5]

| Parameter | Value |

| Starting Material | 2-amino-6-chloropyrazine |

| Reagent | Benzyl bromide |

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide |

| Temperature | 60-70 °C |

| Typical Yield | Moderate to Good |

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method offers a versatile and often more efficient alternative to traditional N-arylation methods, particularly for heteroaryl halides. In this context, it can be employed to couple 2,6-dichloropyrazine with benzylamine.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2,6-dichloropyrazine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the product, N-Benzyl-6-chloropyrazin-2-amine.

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-Benzyl-6-chloropyrazin-2-amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2,6-Dichloropyrazine

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.

-

Add 2,6-dichloropyrazine (1.0 eq.) and anhydrous toluene to the flask.

-

Add benzylamine (1.1 eq.) to the reaction mixture via syringe.

-

Seal the Schlenk flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Benzyl-6-chloropyrazin-2-amine.[6][7]

| Parameter | Value |

| Starting Material | 2,6-Dichloropyrazine |

| Reagent | Benzylamine |

| Catalyst | Pd₂(dba)₃ |

| Ligand | XPhos |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 100 °C |

| Typical Yield | Good to Excellent |

Product Characterization

The successful synthesis of N-Benzyl-6-chloropyrazin-2-amine should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 (m, 2H): Protons on the pyrazine ring.

-

δ 7.2-7.4 (m, 5H): Protons on the phenyl ring of the benzyl group.

-

δ 5.0-5.5 (br s, 1H): NH proton.

-

δ 4.6-4.8 (d, 2H): Methylene (-CH₂-) protons of the benzyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 150-160: Carbons of the pyrazine ring.

-

δ 138-140: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ 127-129: Carbons of the phenyl ring.

-

δ 45-50: Methylene (-CH₂-) carbon.

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.[2][8][9]

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of N-Benzyl-6-chloropyrazin-2-amine, a valuable intermediate in drug discovery and development. The choice between direct N-benzylation and Buchwald-Hartwig amination will depend on factors such as substrate availability, desired yield, and the scale of the synthesis. The provided experimental protocols and mechanistic insights serve as a comprehensive resource for researchers and scientists working in the field of heterocyclic chemistry.

References

- D.J. Brown, in The Pyrazines, Supplement I, John Wiley & Sons, Inc., Hoboken, NJ, USA, 2002.

- A.E.A. Porter, in Comprehensive Organic Chemistry, Pergamon, 1979, pp. 1-105.

-

J.F. Hartwig, Acc. Chem. Res., 1998 , 31, 852-860. ([Link])

-

MDPI. Pyrazines in Drug Discovery. ([Link])

-

Royal Society of Chemistry. Supplementary Material. ([Link])

-

S. L. Buchwald, et al. J. Am. Chem. Soc.2008 , 130, 13552-13554. ([Link])

-

Organic Syntheses. Procedure for Buchwald-Hartwig Amination. ([Link])

-

Organic Syntheses. Procedure for N-Alkylation. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

N-Benzyl-6-chloropyrazin-2-amine chemical characterization

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of N-Benzyl-6-chloropyrazin-2-amine

N-Benzyl-6-chloropyrazin-2-amine is a heterocyclic compound featuring a pyrazine core, a key structural motif in numerous biologically active molecules. Pyrazine derivatives are integral to drug discovery, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The subject molecule serves as a crucial synthetic intermediate, or building block, for constructing more complex molecular architectures.[3] Its structure is characterized by three key features ripe for chemical modification:

-

A Nucleophilic Secondary Amine: The benzylamino group can be further functionalized, for instance, through acylation to introduce amide linkages common in bioactive compounds.[3]

-

An Activated Chloro-Substituent: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring nitrogens. This allows for the introduction of diverse functional groups.[3]

-

An Aromatic Core: The pyrazine and benzyl rings can participate in various metal-catalyzed cross-coupling reactions, enabling the rapid expansion of molecular diversity.

Given its potential as a precursor for novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents, a comprehensive understanding of its synthesis and a robust protocol for its chemical characterization are paramount.[4] This guide provides a detailed methodology for the synthesis, purification, and rigorous analytical characterization of N-Benzyl-6-chloropyrazin-2-amine, ensuring the compound's identity, purity, and structural integrity for downstream applications in research and development.

Synthesis and Purification

The synthesis of N-Benzyl-6-chloropyrazin-2-amine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is chosen for its reliability and the high reactivity of 2,6-dichloropyrazine towards nucleophilic attack by amines.

Synthesis Pathway and Workflow

The reaction involves the displacement of one chlorine atom from 2,6-dichloropyrazine by benzylamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ, preventing the protonation and deactivation of the benzylamine nucleophile.

Caption: Synthetic workflow for N-Benzyl-6-chloropyrazin-2-amine.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Addition of Reagents: Add diisopropylethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature. The slight excess of benzylamine ensures the complete consumption of the starting dichloropyrazine.

-

Reaction: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 80-85°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Aqueous Workup: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure. Redissolve the residue in ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to reduce the water content).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography on silica gel to isolate the desired mono-substituted product from any unreacted starting material or di-substituted byproducts.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90).

-

Elution: Load the adsorbed crude product onto the column. Elute the column with the solvent gradient. Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Benzyl-6-chloropyrazin-2-amine, typically as a white to off-white solid.[5]

Comprehensive Chemical Characterization

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

Spectroscopic methods provide definitive information about the molecular structure, connectivity, and functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[6] Spectra should be recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

Benzyl Protons: A multiplet (or two distinct signals, a doublet and a triplet) integrating to 5 protons in the aromatic region (~7.2-7.4 ppm). A doublet integrating to 2 protons for the benzylic CH₂ group (~4.6 ppm), which may appear as a singlet if coupling to the N-H proton is not resolved.

-

Pyrazine Protons: Two singlets (or doublets with small coupling) in the aromatic region, each integrating to 1 proton (~7.7 and ~7.9 ppm).

-

Amine Proton: A broad singlet or triplet integrating to 1 proton (~5.5-6.5 ppm), which is exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon-13 NMR): This provides information on the number of different types of carbon atoms.

-

Expected Signals: A total of 9 distinct signals are expected (due to symmetry in the phenyl ring, two pairs of carbons are equivalent).

-

Aromatic Carbons: Signals between ~127-140 ppm for the benzyl and pyrazine rings.

-

Pyrazine Carbons attached to N or Cl: Signals in the ~145-155 ppm range.

-

Benzylic Carbon: A signal around ~47 ppm for the CH₂ group.

-

-

Mass spectrometry confirms the molecular weight and elemental formula of the compound.[3]

-

Technique: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion (M⁺): The molecular weight is 219.67 g/mol .[7] A prominent molecular ion peak [M]⁺ should be observed at m/z ≈ 219.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for the chlorine atom. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope ([M+2]⁺) with a characteristic intensity ratio of approximately 3:1.

-

Fragmentation: A common fragmentation pattern is the loss of the benzyl group (C₇H₇, 91 Da), leading to a significant fragment ion at m/z ≈ 128.[8]

IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Bands:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (for the benzylic CH₂).

-

C=N and C=C Stretch: Multiple sharp peaks in the 1500-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

-

Chromatographic Analysis

Chromatography is essential for determining the purity of the synthesized compound.

RP-HPLC is a standard method for assessing the purity of small organic molecules.[9]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape. A typical starting point would be a 60:40 ratio of ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.

-

Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of ≥95% is typically required for use in biological assays.

Summary of Characterization Data

The following table summarizes the expected analytical data for N-Benzyl-6-chloropyrazin-2-amine.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN₃[10] |

| Molecular Weight | 219.67 g/mol [7] |

| Appearance | White to off-white solid[5] |

| ¹H NMR (CDCl₃) | δ ~7.7-7.9 (2H, pyrazine), 7.2-7.4 (5H, phenyl), 5.5-6.5 (1H, NH), 4.6 (2H, CH₂) |

| MS (EI) | m/z 219 [M]⁺, 221 [M+2]⁺ (3:1 ratio), 128 [M-C₇H₇]⁺ |

| IR (KBr) | ν (cm⁻¹) ~3350 (N-H), 3030 (Ar C-H), 2920 (Aliph. C-H), 1580 (C=N/C=C) |

| HPLC Purity | ≥ 95% (C18, ACN/H₂O, 254 nm) |

Biological Context and Future Directions

The N-Benzyl-6-chloropyrazin-2-amine scaffold is of significant interest in drug discovery. Aminopyrazine derivatives have been successfully developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key target in inflammatory diseases.[4] Furthermore, the broader class of pyrazine-containing compounds has demonstrated potent antimicrobial and antitumor activities.[1][11]

The strategic placement of the reactive chlorine atom allows this molecule to serve as a versatile platform for generating libraries of analogues through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings. By replacing the chlorine with various aryl, heteroaryl, or alkyl groups, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide the foundational chemistry and analytical validation necessary to support such medicinal chemistry campaigns, enabling the confident development of novel therapeutic agents based on this promising chemical scaffold.

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. Available at: [Link]

-

Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

-

Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed). Available at: [Link]

- Preparation method of 2-aminopyrazine derivatives. Google Patents.

-

Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

-

Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). ResearchGate. Available at: [Link]

-

Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. National Institutes of Health (NIH). Available at: [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Available at: [Link]

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available at: [Link]

-

N-Benzyl-6-chloropyrazin-2-amine CAS NO.426829-61-0. ENAO Chemical Co, Limited. Available at: [Link]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Available at: [Link]

-

N-BENZYL-6-CHLOROPYRAZIN-2-AMINE [P92665]. ChemUniverse. Available at: [Link]

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available at: [Link]

-

Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. PubMed. Available at: [Link]

-

Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. Available at: [Link]

- Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. Google Patents.

-

Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

-

A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl-6-chloropyrazin-2-amine, CasNo.426829-61-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. N-BENZYL-6-CHLOROPYRAZIN-2-AMINE [chemicalbook.com]

- 11. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of N-Benzyl-6-chloropyrazin-2-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-6-chloropyrazin-2-amine

This document provides a detailed technical analysis of the spectroscopic data for N-Benzyl-6-chloropyrazin-2-amine (CAS No: 426829-61-0).[1][2] As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural features is paramount.[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework for the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations herein are grounded in established principles and data from analogous structures, reflecting an expert approach to the characterization of novel or sparsely documented compounds.

Molecular Structure and Spectroscopic Overview

N-Benzyl-6-chloropyrazin-2-amine possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. The structure comprises a chloropyrazine ring, a secondary amine linker, and a benzyl group. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, which, when taken together, allow for unambiguous structural confirmation.

Molecular Formula: C₁₁H₁₀ClN₃[1] Molecular Weight: 219.67 g/mol [1]

The following sections will detail the predicted spectroscopic data, the methodologies for their acquisition, and a comprehensive interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For N-Benzyl-6-chloropyrazin-2-amine, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the electronic environment and connectivity of every atom in the molecule. The predicted chemical shifts are based on established values for substituted pyrazines and benzylamines.[5][6][7]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum, assuming a standard solvent like CDCl₃, is summarized below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~8.0 - 8.2 | Singlet | 1H | Pyrazine C3-H | The pyrazine ring protons are deshielded due to the electronegativity of the ring nitrogens. This proton is a singlet as it has no adjacent protons. |

| ~7.8 - 8.0 | Singlet | 1H | Pyrazine C5-H | Similar to C3-H, this proton is in an electron-deficient environment. Its chemical shift is influenced by the adjacent chlorine atom. |

| ~7.2 - 7.4 | Multiplet | 5H | Benzyl Ar-H | The five protons of the monosubstituted benzene ring typically appear as a complex multiplet in this region. |

| ~5.5 - 6.5 | Broad Singlet | 1H | N-H | The amine proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on solvent and concentration.[8] |

| ~4.6 | Doublet | 2H | -CH₂- | The benzylic protons are adjacent to the amine nitrogen, causing a downfield shift. They will appear as a doublet due to coupling with the N-H proton. |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR data provides a map of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~155 | Pyrazine C2 | Carbon attached to two nitrogen atoms (amine and ring N). Highly deshielded. |

| ~150 | Pyrazine C6 | Carbon attached to chlorine and a ring nitrogen. Deshielded by electronegative substituents. |

| ~140 | Pyrazine C3 | Aromatic CH carbon in an electron-poor heterocyclic ring. |

| ~138 | Benzyl C1 (ipso) | Quaternary carbon of the benzene ring attached to the methylene group. |

| ~135 | Pyrazine C5 | Aromatic CH carbon adjacent to the chlorinated carbon. |

| ~129 | Benzyl C3/C5 | Aromatic CH carbons on the benzene ring. |

| ~128 | Benzyl C4 | Aromatic CH carbon on the benzene ring. |

| ~127 | Benzyl C2/C6 | Aromatic CH carbons on the benzene ring. |

| ~48 | -CH₂- | The benzylic carbon, shifted downfield by the adjacent nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-Benzyl-6-chloropyrazin-2-amine solid.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, using the TMS signal as a reference. Aim for a linewidth of <0.5 Hz for the TMS proton signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 30-45° pulse angle.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a longer relaxation delay (5-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.[9]

-

Co-add 1024 or more scans as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).[10]

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Causality |

| 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary Amine | This single, sharp peak is characteristic of a secondary amine N-H bond, distinguishing it from primary amines (two peaks) or alcohols (broad peak).[11][12] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) | Stretching vibrations of C-H bonds on the pyrazine and benzene rings. |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic (sp³) | Symmetric and asymmetric stretching of the benzylic -CH₂- group. |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Rings | Complex vibrations from the skeletal framework of the pyrazine and benzene rings. |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine | The stretching of the C-N bond between the pyrazine ring and the amine nitrogen is typically strong in aromatic amines.[8][11] |

| 800 - 600 | Strong | C-Cl Stretch | Aryl Halide | The C-Cl bond vibration typically appears in this fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (~1-2 mg) of the solid N-Benzyl-6-chloropyrazin-2-amine powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Initiate the sample scan. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary, although for routine identification, this is often optional.

-

Label the significant peaks corresponding to the key functional groups.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)

| Predicted m/z | Ion | Fragmentation Pathway | Causality |

| 219/221 | [M]⁺ | Molecular Ion | The two peaks in a ~3:1 ratio are the isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This confirms the elemental composition. |

| 128 | [M - C₇H₇]⁺ | Loss of benzyl radical | Alpha-cleavage next to the amine nitrogen, leading to the loss of a benzyl radical (C₆H₅CH₂•). |

| 91 | [C₇H₇]⁺ | Tropylium ion | The benzyl fragment itself, which rearranges to the stable tropylium cation. This is a hallmark of benzyl-containing compounds.[3] |

| 184 | [M - Cl]⁺ | Loss of chlorine radical | Fragmentation of the C-Cl bond from the molecular ion. |

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the ion source via a direct insertion probe (for solids) or by injecting the solution into a GC-MS system.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns suitable for library matching and structural analysis.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Use a quadrupole or time-of-flight (TOF) mass analyzer. A high-resolution instrument (e.g., Q-TOF) can provide exact mass measurements to confirm the elemental formula (C₁₁H₁₀ClN₃).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ and its chlorine isotope pattern.

-

Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

-

Mass Spectrometry Workflow Diagram

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. N-Benzyl-6-chloropyrazin-2-amine, CasNo.426829-61-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of N-Benzyl-6-chloropyrazin-2-amine

An In-Depth Technical Guide to the Solubility and Stability of N-Benzyl-6-chloropyrazin-2-amine

Introduction

N-Benzyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds and approved pharmaceuticals. The physicochemical properties of any new chemical entity, particularly its solubility and stability, are paramount to its potential development as a therapeutic agent. These properties govern everything from formulation and bioavailability to storage and shelf-life.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of N-Benzyl-6-chloropyrazin-2-amine. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation. The methodologies described are designed to be self-validating systems, grounded in established principles of pharmaceutical sciences and regulatory expectations.

Physicochemical Properties of N-Benzyl-6-chloropyrazin-2-amine

A foundational understanding begins with the compound's basic properties, which are summarized below.

| Property | Value | Source |

| CAS Number | 426829-61-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀ClN₃ | [1][3] |

| Molecular Weight | 219.67 g/mol | [1][3][4] |

| Appearance | White powder or solid | [5] |

| Purity | ≥95% (typical commercial) | [1][3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [1][6] |

| IUPAC Name | N-benzyl-6-chloro-2-pyrazinamine | [1] |

Part 1: Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[7] For N-Benzyl-6-chloropyrazin-2-amine, its structure—comprising a heterocyclic pyrazine core, a lipophilic benzyl group, a polar amine, and an electron-withdrawing chloro group—suggests a complex solubility profile. The amine group provides a handle for pH-dependent solubility, while the benzyl and chloro-substituted pyrazine rings contribute to its hydrophobicity.[8]

This section outlines the definitive method for determining thermodynamic solubility, often considered the "gold standard" in biopharmaceutical characterization.[9]

Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Kinetic Solubility : Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method used early in discovery to flag problematic compounds.[10]

-

Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the definitive value required for pre-formulation and later-stage development, as it reflects the maximum dissolved concentration under stable conditions.[10][11]

For a comprehensive understanding, this guide focuses on the thermodynamic "shake-flask" method, which provides the most accurate and relevant data for drug development.[9][12]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed to establish the equilibrium solubility of N-Benzyl-6-chloropyrazin-2-amine in various pharmaceutically relevant media.

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium at a controlled temperature.

Materials:

-

N-Benzyl-6-chloropyrazin-2-amine (solid)

-

Selection of solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline (PBS), Water, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC system with UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid N-Benzyl-6-chloropyrazin-2-amine to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[12]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[12] Causality Note: Shorter times may only yield kinetic data. True thermodynamic equilibrium requires ensuring the concentration does not change with further shaking.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[11]

-

Sample Collection: Carefully collect an aliquot of the supernatant. Trustworthiness Check: To avoid underestimation due to adsorption, filtration may be tested against centrifugation. However, for many compounds, direct centrifugation is preferred to prevent loss of the compound on the filter material.[11]

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method (details below).

-

Visual Confirmation: Visually inspect the vials to confirm the presence of undissolved solid, validating that equilibrium was achieved in a saturated state.[12]

Analytical Quantification: HPLC-UV Method

A robust HPLC method is essential for accurate concentration determination.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for amine-containing aromatic compounds.

-

Detection: UV detection at the compound's λmax (determined via a UV scan).

-

Calibration: Prepare a standard curve using known concentrations of N-Benzyl-6-chloropyrazin-2-amine in the mobile phase.

Data Presentation: Solubility Profile

The results should be summarized in a clear, structured table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| PBS | 7.4 | 25 | ||

| Deionized Water | ~7.0 | 25 | ||

| PBS | 7.4 | 37 | ||

| Ethanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Analysis and Forced Degradation

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH and FDA.[13] Forced degradation (or stress testing) is the process of intentionally exposing a compound to harsh conditions to accelerate its decomposition.[14] The goals are threefold:

-

Identify Degradation Products: To understand what impurities might form under long-term storage.

-

Elucidate Degradation Pathways: To reveal the chemical liabilities of the molecule.[15]

-

Develop a Stability-Indicating Method: To create an analytical method that can accurately measure the parent compound in the presence of its degradants and impurities.[16][17][18]

Predicted Degradation Pathways for N-Benzyl-6-chloropyrazin-2-amine

The structure suggests several potential points of instability:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyrazine ring may be susceptible to nucleophilic substitution by water or hydroxide, especially at elevated temperatures, to form a hydroxyl-pyrazine derivative.

-

Oxidation: The secondary amine and the benzylic position are potential sites for oxidation. Amines are known to be susceptible to oxidative degradation.[19][20] The pyrazine ring itself, while generally stable, can undergo oxidation under harsh conditions.[21]

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing. A target degradation of 5-20% is typically desired to ensure that primary degradants are formed without overly complex secondary degradation.[19]

Objective: To generate potential degradation products and assess the compound's intrinsic stability under various stress conditions.

General Procedure:

-

Prepare stock solutions of N-Benzyl-6-chloropyrazin-2-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Expose aliquots of the solution (and solid compound for thermal/photolytic stress) to the conditions below.

-

At specified time points, withdraw samples, neutralize if necessary (for acid/base samples), dilute, and analyze using a developing stability-indicating HPLC method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60-80°C.[14]

-

Rationale: Simulates acidic environments and assesses the lability of groups like the chloro-substituent.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60-80°C.[14]

-

Rationale: Simulates alkaline environments. Amine and amide functionalities can be sensitive to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Thermal Degradation (in solution and solid state):

-

Condition: 60-80°C in solution; 105°C for solid (dry heat).

-

Rationale: Assesses the compound's thermal stability in the absence of other stressors.

-

-

Photodegradation:

-

Condition: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Rationale: Determines light sensitivity, which has implications for packaging and storage.

-

Development of a Stability-Indicating HPLC Method

The cornerstone of a stability study is the analytical method. A method is "stability-indicating" only if it can resolve the parent peak from all degradation product peaks.[13][22]

Methodology:

-

Initial Screening: Begin with a generic reverse-phase gradient method (e.g., C18 column, Acetonitrile/Water gradient).

-

Peak Purity Analysis: Analyze all stressed samples. Use a photodiode array (PDA) detector to assess peak purity for the parent compound and any new peaks that appear. A non-homogenous peak indicates co-elution.

-

Method Optimization: If co-elution occurs, systematically adjust parameters (e.g., change mobile phase pH, organic modifier, gradient slope, or column chemistry) until baseline separation is achieved for all relevant peaks.

-

Validation: Once developed, the method must be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[13]

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants | Area % of Major Degradant |

| 0.1 M HCl (80°C) | 24 | ||||

| 0.1 M NaOH (80°C) | 24 | ||||

| 3% H₂O₂ (RT) | 24 | ||||

| Thermal (80°C, Soln) | 72 | ||||

| Photolytic (ICH Q1B) | - | ||||

| Control (RT) | 72 |

Visualization: Forced Degradation & Method Development Workflow

Caption: Workflow for Forced Degradation and Method Development.

Conclusion

The systematic evaluation of solubility and stability is a critical step in advancing any compound through the drug development pipeline. For N-Benzyl-6-chloropyrazin-2-amine, this guide provides the necessary theoretical grounding and practical, detailed protocols to generate high-quality, reliable data. By understanding its solubility across various media and its degradation profile under stress, researchers can make informed decisions regarding its formulation, handling, and overall potential as a drug candidate. The emphasis on causality and self-validating methodologies ensures that the data generated will be robust and fit for purpose in a regulated environment.

References

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-535. [Link available at ResearchGate: https://www.researchgate.

-

Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [Link]

-

Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Technology, 10(5), 56-59. [Referenced in multiple review articles on the topic.]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 933-939. [Link]

-

Patel, P., et al. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 2(3), 1545-1553. [Link]

-

Sravani, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition, 4(3), 22-34. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(s4), 16-23. [Link]

-

Yulian, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

- Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(6), 1681-1690. [Referenced in ResearchGate: https://www.researchgate.

-

ChemUniverse. (n.d.). N-BENZYL-6-CHLOROPYRAZIN-2-AMINE. Product Page. [Link]

-

Gunjal, P. S., & Shinde, M. B. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(1), 478-483. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38403-38409. [Link]

-

Shinde, P., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

-

ENAO Chemical Co., Ltd. (n.d.). N-Benzyl-6-chloropyrazin-2-amine. Product Page. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Data Page. [Link]

-

LibreTexts Chemistry. (2020). Amines and Heterocycles. Online Textbook. [Link]

-

Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 4(6), 707-733. [Link]

-

Zhou, S. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]

- Lepaumier, H., et al. (2014). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control. [Referenced in ResearchGate: https://www.researchgate.

-

Nielsen, C. J., et al. (2017). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology Report. [Link]

-

Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(23), 10839-10852. [Link]

- Reddy, P. G., et al. (2007). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Synthetic Communications. [Referenced in ResearchGate: https://www.researchgate.net/publication/233005896_Aqueous_Phase_Mono-Protection_of_Amines_and_Amino_Acids_as_N-Benzyloxycarbonyl_Derivatives_in_the_Presence_of_b-Cyclodextrin]

Sources

- 1. N-Benzyl-6-chloropyrazin-2-amine | 426829-61-0 [sigmaaldrich.com]

- 2. N-BENZYL-6-CHLOROPYRAZIN-2-AMINE [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemscene.com [chemscene.com]

- 5. N-Benzyl-6-chloropyrazin-2-amine, CasNo.426829-61-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. 426829-61-0|N-Benzyl-6-chloropyrazin-2-amine|BLD Pharm [bldpharm.com]

- 7. rheolution.com [rheolution.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scispace.com [scispace.com]

- 14. rjptonline.org [rjptonline.org]

- 15. biomedres.us [biomedres.us]

- 16. researchgate.net [researchgate.net]

- 17. jddtonline.info [jddtonline.info]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pure.hw.ac.uk [pure.hw.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. ijtsrd.com [ijtsrd.com]

Unlocking the Therapeutic Potential of N-Benzyl-6-chloropyrazin-2-amine: A Technical Guide for Preclinical Investigation

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6] This technical guide focuses on the novel compound, N-Benzyl-6-chloropyrazin-2-amine, a molecule that synergistically combines the key pharmacophoric elements of a chloropyrazine, an aminopyrazine, and a benzylamine moiety. While this specific molecule remains largely uncharacterized in the scientific literature, its structural components strongly suggest a high potential for significant biological activity. This document provides a comprehensive roadmap for the preclinical investigation of N-Benzyl-6-chloropyrazin-2-amine, outlining a series of robust experimental protocols and the scientific rationale underpinning them. The target audience for this guide includes researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: The Pyrazine Core in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the development of new pharmaceuticals.[7] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored scaffold for medicinal chemists.[6] Several FDA-approved drugs, such as the diuretic amiloride, the anticancer agent bortezomib, and the antiviral favipiravir, feature a pyrazine core, underscoring its therapeutic relevance.[2] The diverse biological activities of pyrazine derivatives stem from the versatility of substitutions that can be made on the pyrazine ring, allowing for the fine-tuning of their pharmacological profiles.[1][6]

N-Benzyl-6-chloropyrazin-2-amine incorporates three key structural motifs that are independently associated with significant biological activities:

-

The Chloropyrazine Moiety: The presence of a chlorine atom on the pyrazine ring is a common feature in compounds with demonstrated antimicrobial, antitubercular, and cytotoxic activities.[8]

-

The Aminopyrazine Moiety: Aminopyrazine derivatives have been extensively investigated as potent inhibitors of various protein kinases, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR), which are implicated in inflammatory diseases and cancer, respectively.[9][10] They have also shown promise as antioxidants.[11]

-

The Benzylamine Group: The benzylamino substituent is a common pharmacophore found in a wide array of biologically active molecules, contributing to their target engagement and overall pharmacological effect.

The convergence of these three motifs in N-Benzyl-6-chloropyrazin-2-amine presents a compelling case for its potential as a novel therapeutic candidate. This guide will delineate a structured approach to systematically evaluate its biological potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of N-Benzyl-6-chloropyrazin-2-amine is a prerequisite for its biological evaluation.

| Property | Value | Source |

| CAS Number | 426829-61-0 | [12][13][14] |

| Molecular Formula | C11H10ClN3 | [12][15] |

| Molecular Weight | 219.67 g/mol | [12] |

| Physical Form | Solid | [13] |

| Purity | Typically >95% | [13][16] |

| Storage | 2-8 °C | [16] |

Synthesis: N-Benzyl-6-chloropyrazin-2-amine is commercially available from several suppliers.[12][13][14][15][16] For larger-scale synthesis or the creation of analogs, a plausible synthetic route would involve the nucleophilic aromatic substitution of a dichloropyrazine with benzylamine.

Proposed Biological Investigation Workflow

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of N-Benzyl-6-chloropyrazin-2-amine.

Caption: Proposed workflow for the biological evaluation of N-Benzyl-6-chloropyrazin-2-amine.

Detailed Experimental Protocols

In vitro Cytotoxicity Screening

Rationale: Given the prevalence of cytotoxic activity among chloropyrazine derivatives, the initial assessment of N-Benzyl-6-chloropyrazin-2-amine's effect on cancer cell viability is a logical starting point.[8]

Protocol:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: N-Benzyl-6-chloropyrazin-2-amine is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Screening

Rationale: The chloropyrazine moiety is a known pharmacophore in antimicrobial agents.[8] Therefore, screening for antibacterial and antifungal activity is warranted.

Protocol:

-

Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.[8]

-

Broth Microdilution Method: The assay is performed in 96-well plates. A serial dilution of N-Benzyl-6-chloropyrazin-2-amine is prepared in the appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

-

Incubation: The plates are incubated at the optimal temperature and duration for each microbial strain.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Kinase Inhibition Profiling

Rationale: Aminopyrazine derivatives are known to be potent kinase inhibitors.[9][10] A broad kinase panel screening can identify potential molecular targets for N-Benzyl-6-chloropyrazin-2-amine.

Protocol:

-

Kinase Panel: A commercially available kinase panel (e.g., from Eurofins, Reaction Biology) covering a diverse range of kinases should be utilized.

-

Assay Format: The assays are typically performed in a 384-well plate format using radiometric, fluorescence, or luminescence-based detection methods.

-

Compound Concentration: N-Benzyl-6-chloropyrazin-2-amine is typically screened at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Potential Signaling Pathways for Investigation

Based on the known activities of aminopyrazine derivatives, if N-Benzyl-6-chloropyrazin-2-amine shows activity as a kinase inhibitor, the following signaling pathways would be of particular interest for further investigation.

Caption: Potential kinase signaling pathways that could be inhibited by N-Benzyl-6-chloropyrazin-2-amine.

Conclusion and Future Directions

N-Benzyl-6-chloropyrazin-2-amine is a novel chemical entity with significant, yet unexplored, therapeutic potential. Its structural composition, which marries the key features of chloropyrazines, aminopyrazines, and benzylamines, provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or kinase-inhibiting agent. The experimental framework detailed in this guide offers a systematic and robust approach to elucidating its biological activities. Positive outcomes from these initial in vitro studies would pave the way for more advanced preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing in relevant animal models. The exploration of N-Benzyl-6-chloropyrazin-2-amine and its analogs could lead to the discovery of a new class of therapeutic agents with the potential to address unmet medical needs.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Vegesna, A., et al. (2018). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 11(8), 1234-1245.

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2016). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.

- Zitko, J., et al. (2018).

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 8. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. N-Benzyl-6-chloropyrazin-2-amine | 426829-61-0 [sigmaaldrich.com]

- 14. bldpharm.com [bldpharm.com]

- 15. N-BENZYL-6-CHLOROPYRAZIN-2-AMINE [chemicalbook.com]

- 16. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide to N-Benzyl-6-chloropyrazin-2-amine: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

N-Benzyl-6-chloropyrazin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom and a sterically influential benzylamino group on a pyrazine core, renders it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. Pyrazine derivatives are integral to a wide range of pharmacologically active compounds, demonstrating antibacterial, anticancer, and antiviral properties.[1][2][3] This guide provides a comprehensive technical overview of N-Benzyl-6-chloropyrazin-2-amine, detailing its synthesis, chemical reactivity, and strategic application in drug discovery, with a particular focus on the development of kinase inhibitors.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[4] This structure is prevalent in nature and its derivatives are known to possess a multitude of pharmacological effects.[1][2][3] The introduction of a chlorine atom and an N-benzylamine moiety creates a molecule with precisely tuned electronic and steric properties. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for metal-catalyzed cross-coupling reactions. The N-benzyl group, on the other hand, provides a vector for establishing critical hydrophobic and steric interactions within the binding pockets of biological targets, such as protein kinases.

This guide will elucidate the synthetic pathway to N-Benzyl-6-chloropyrazin-2-amine, explore its key chemical transformations, and present its application as a core intermediate in the synthesis of targeted therapeutics.

Synthesis of N-Benzyl-6-chloropyrazin-2-amine

The most direct and industrially scalable synthesis of N-Benzyl-6-chloropyrazin-2-amine involves a regioselective nucleophilic aromatic substitution reaction starting from the readily available 2,6-dichloropyrazine.

Synthetic Principle: Regioselective Amination

The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the chlorine atoms towards nucleophilic attack. The reaction with benzylamine proceeds selectively, displacing one of the two equivalent chlorine atoms. The introduction of the first amino group has an electron-donating effect, which deactivates the second chlorine atom towards further substitution, thus preventing the formation of significant amounts of the disubstituted product under controlled conditions.[5] This selectivity is crucial for achieving high yields of the desired mono-aminated product.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

2,6-Dichloropyrazine

-

Benzylamine

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

-

To a stirred solution of 2,6-dichloropyrazine (1.0 eq) in the chosen solvent, add the non-nucleophilic base (1.2 eq).

-

Add benzylamine (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-Benzyl-6-chloropyrazin-2-amine as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step synthesis from commercial starting materials.

Caption: Key downstream reactions of the title intermediate.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

Substituted pyrazines are a prominent chemotype for potent and selective kinase inhibitors. [6]Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. [6]The 2-aminopyrazine motif is particularly effective as it can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. [7] N-Benzyl-6-chloropyrazin-2-amine serves as a key starting material for inhibitors targeting kinases such as spleen tyrosine kinase (Syk) and casein kinase 2 (CSNK2A). [8][9]In a typical synthetic sequence, the chlorine atom is displaced via a Suzuki coupling to install a substituted aryl group, which occupies another part of the ATP binding site. The benzyl group provides additional hydrophobic interactions, contributing to the overall potency and selectivity of the final compound. [8] For example, in the synthesis of certain CSNK2A inhibitors, a 4-carboxyphenyl group is installed at the pyrazine 2-position via Suzuki coupling from an intermediate like N-Benzyl-6-chloropyrazin-2-amine. [8]

Analytical Characterization

Confirming the identity and purity of N-Benzyl-6-chloropyrazin-2-amine is essential. Standard analytical techniques are employed for its characterization.

| Property | Value / Expected Data | Method |

| Molecular Formula | C₁₁H₁₀ClN₃ [10][11] | --- |

| Molecular Weight | 219.67 g/mol [10][12] | --- |

| Appearance | Solid | Visual Inspection |

| Purity | ≥95% [12] | HPLC, LC-MS |

| ¹H NMR | Signals corresponding to benzyl (CH₂, aromatic) and pyrazine ring protons. | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR | Signals for all 11 unique carbon atoms. | ¹³C Nuclear Magnetic Resonance |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 220.06, showing characteristic chlorine isotope pattern. | ESI-MS |

Note: Specific NMR chemical shifts and melting points should be determined empirically and compared against a reference standard.

Conclusion

N-Benzyl-6-chloropyrazin-2-amine is a high-value, versatile intermediate whose strategic importance in pharmaceutical research cannot be overstated. Its straightforward synthesis and predictable reactivity at the C6 position provide medicinal chemists with a reliable platform for generating diverse libraries of complex molecules. Its demonstrated utility in the construction of potent kinase inhibitors highlights its role in the development of next-generation targeted therapies. This guide has outlined the core principles of its synthesis, reactivity, and application, providing a foundational resource for researchers in drug discovery and development.

References